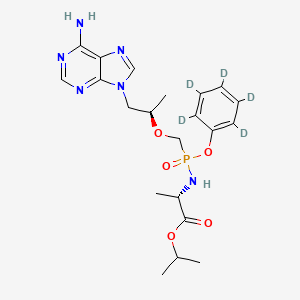
Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O2 and its molecular weight is 282.17. The purity is usually 95%.
BenchChem offers high-quality Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Pharmaceutical Applications in Cognitive Disorders
A derivative of Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate; dihydrochloride, specifically PF-04447943, has been investigated as a novel PDE9A inhibitor for cognitive disorders. Utilizing structure-based drug design, this compound has shown promise in elevating central cGMP levels in the brain, exhibiting procognitive activity in rodent models, and stabilizing synapses in an amyloid precursor protein transgenic mouse model. Recent clinical trials have confirmed its tolerability in humans and its effectiveness in elevating cGMP in cerebral spinal fluid, making it a potential pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
2. Synthesis of Highly Functionalized Isoxazoles
Research has explored the use of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, a related compound, as a scaffold for synthesizing other highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This approach highlights the compound's utility in the field of organic chemistry for creating diverse heterocyclic systems (Ruano, Fajardo, & Martín, 2005).
3. Relay Catalysis in Organic Synthesis
The compound has been used in relay catalysis, specifically in the synthesis of methyl 4-aminopyrrole-2-carboxylates. The study demonstrated a one-pot mode synthesis involving FeCl2/Et3N binary catalytic system, leading to the formation of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts and their subsequent hydrazinolysis. This approach allows for introducing a substituent at the pyrrole nitrogen, showing the compound's versatility in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
4. Antimicrobial Activity
A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to the compound , have shown interesting antibacterial activity. This indicates the potential of these structures as starting points for developing new powerful antimycobacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).
5. Catalytic Applications in Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of other heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, via reactions with glycine esters. This demonstrates its utility in catalyzing the formation of complex molecular structures, crucial in the field of medicinal chemistry (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Propiedades
IUPAC Name |
methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-13-6-12-5-9(13)7-3-11-4-8(7)10(14)15-2;;/h5-8,11H,3-4H2,1-2H3;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHMLBWGEYAKIC-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CNCC2C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2CNC[C@H]2C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)





![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)



![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)

